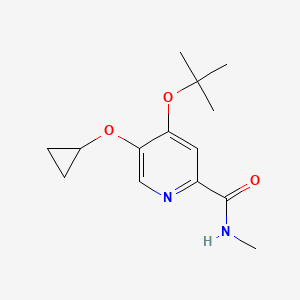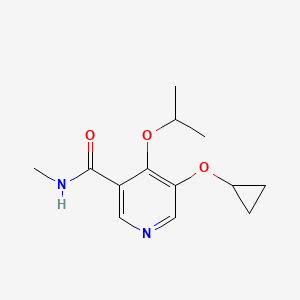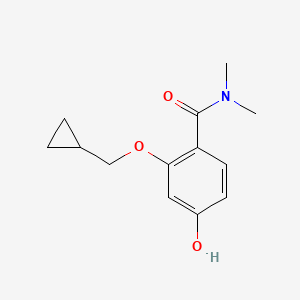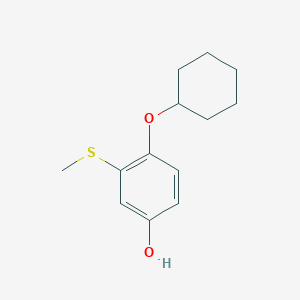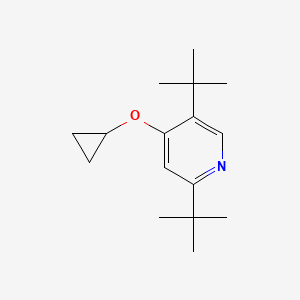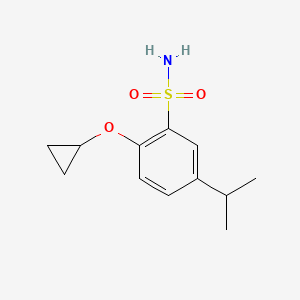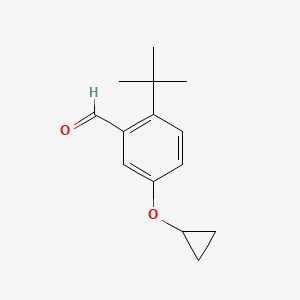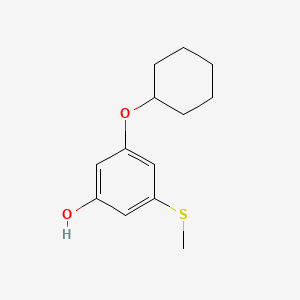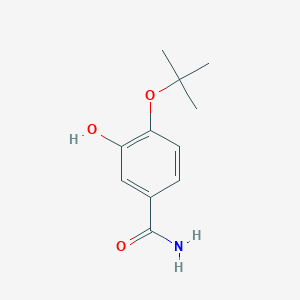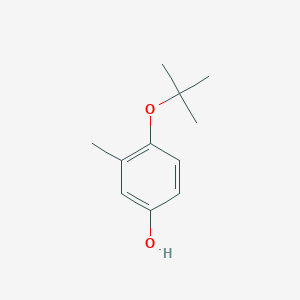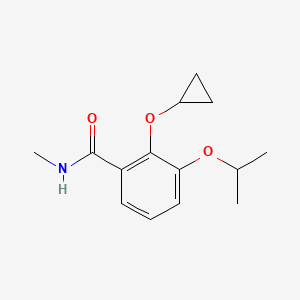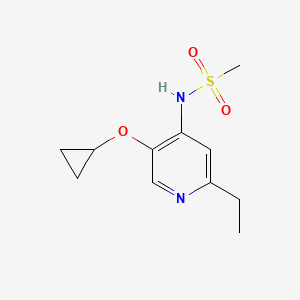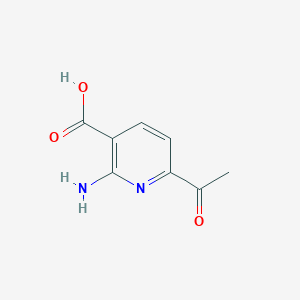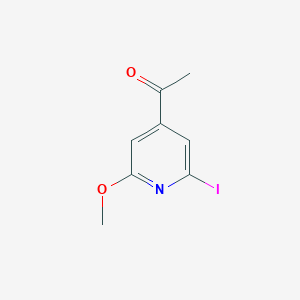
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodo group at the 2-position, a methoxy group at the 6-position, and an ethanone group at the 4-position of the pyridine ring
Méthodes De Préparation
The synthesis of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: The methoxy group is introduced at the 6-position using a methoxylating agent like dimethyl sulfate or methyl iodide.
Acylation: The ethanone group is introduced at the 4-position through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodo group can enhance the compound’s binding affinity to target proteins, while the methoxy and ethanone groups contribute to its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(5-Methoxypyridin-3-yl)ethanone: This compound has a methoxy group at the 5-position instead of the 6-position, which may affect its reactivity and binding properties.
1-(2-Methoxypyridin-3-yl)ethanone: This compound lacks the iodo group, which may result in different chemical and biological activities.
1-(6-Methoxypyridin-3-yl)ethanone: This compound has the methoxy group at the 6-position but lacks the iodo group, making it less reactive in substitution reactions.
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
1-(2-iodo-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8INO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
Clé InChI |
JEFFBFZRUDRUFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


